N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine
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Overview
Description
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine is an organic compound with the molecular formula C60H46N4. It is known for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its solid-state form, which can range from white to orange to green powder or crystals .
Mechanism of Action
Target of Action
NPNPB is a complex organic compound that is primarily used in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) . Its primary targets are the electronic structures within these devices, where it serves as a hole transport material .
Mode of Action
NPNPB interacts with its targets by facilitating the movement of positive charges (holes) within the OLED structure . This is achieved through its unique molecular structure, which allows for the efficient transfer of electronic excitations .
Result of Action
The primary result of NPNPB’s action is the efficient transport of holes within an OLED, which contributes to the device’s overall performance . This can lead to improved brightness, energy efficiency, and lifespan of the OLED .
Action Environment
The action of NPNPB is influenced by various environmental factors. For instance, the efficiency of hole transport can be affected by temperature, with performance typically decreasing at very high or very low temperatures . Additionally, the presence of impurities or defects in the OLED can also impact the effectiveness of NPNPB .
Biochemical Analysis
Biochemical Properties
It is known that it is electron-rich , which suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context
Cellular Effects
Given its use in OLED devices , it may have potential effects on cellular processes related to electron transport and energy production
Molecular Mechanism
It is known to be electron-rich , suggesting that it may interact with other molecules through electron donation or acceptance
Metabolic Pathways
Given its electron-rich nature , it may potentially interact with various enzymes or cofactors, affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine typically involves a multi-step process. One common method includes the use of a double Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 4-(N,N-diphenylamino)phenylboronic acid with a suitable halogenated aromatic compound under the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine has a wide range of applications in scientific research:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-donating properties.
Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in various sensors.
Photovoltaics: It is employed in the fabrication of photovoltaic cells, contributing to the efficiency of solar energy conversion.
Fluorescent Probes: Its fluorescent properties are utilized in biological imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine: Similar in structure but with naphthyl groups instead of phenyl groups.
4-(N,N-Diphenylamino)phenylboronic acid: A related compound used in similar synthetic applications.
Tetra-N-phenyl-p-phenylenediamine: Another compound with similar electron-donating properties.
Uniqueness
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine stands out due to its balanced optoelectronic properties, making it highly effective in both electron-donating and accepting roles. This balance is crucial for its performance in devices like OLEDs and photovoltaic cells .
Properties
IUPAC Name |
1-N,1-N,4-N-triphenyl-4-N-[4-[4-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H46N4/c1-7-19-49(20-8-1)61(50-21-9-2-10-22-50)57-39-43-59(44-40-57)63(53-27-15-5-16-28-53)55-35-31-47(32-36-55)48-33-37-56(38-34-48)64(54-29-17-6-18-30-54)60-45-41-58(42-46-60)62(51-23-11-3-12-24-51)52-25-13-4-14-26-52/h1-46H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZGLGJSAZOAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H46N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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